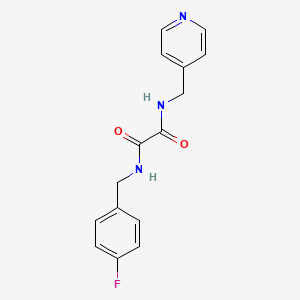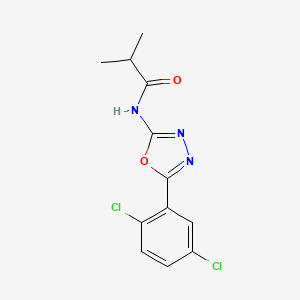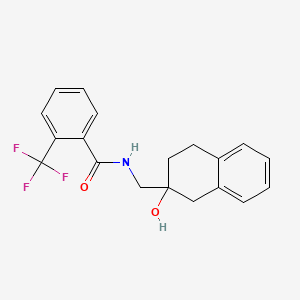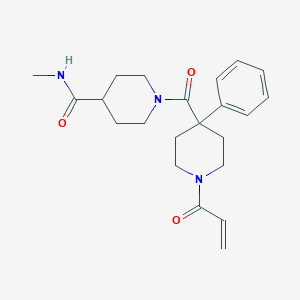![molecular formula C21H15F3N4O4 B2553244 5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923216-96-0](/img/structure/B2553244.png)
5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" is a complex molecule that appears to be related to the family of pyrimidine derivatives. These compounds are of significant interest due to their potential biological activities, which include inhibition of various enzymes and potential anticancer properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductases involves reductive amination, nucleophilic displacement, and reduction reactions . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be employed.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. The presence of substituents such as trifluoromethyl groups can significantly influence the molecule's interaction with biological targets. For example, the crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was determined to understand its inhibitory effects on cancer cell proliferation . The molecular structure of the compound would likely be analyzed similarly to understand its biological interactions.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological function. The reactivity of these compounds can be influenced by the substituents present on the pyrimidine ring. For example, the synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides involves reactions with substituted benzylchlorides and chloroacetic acid . These reactions are critical for the formation of the final bioactive molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, lipophilicity, and stability, are important for their biological efficacy and pharmacokinetic profile. Compounds with optimal properties are more likely to penetrate cells and exhibit selective activity against their intended targets. For instance, the lipophilicity of certain pyrimidine derivatives correlates with their ability to penetrate cells and inhibit the growth of T. gondii cells in culture .
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Heterocyclic Chemistry
This compound belongs to a class of heterocyclic compounds with potential implications in synthetic organic chemistry. Researchers often explore similar structures for their utility in synthesizing novel organic compounds with potential biological activities. For instance, the synthesis and biological evaluation of pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents highlight the interest in pyrimidine derivatives for therapeutic applications (Rahmouni et al., 2016). Similarly, studies on pyrrolo[1,5-a]pyrimidines for regioselective synthesis underscore the synthetic versatility and potential of pyrimidine analogs in drug development (Drev et al., 2014).
Biological Activities and Therapeutic Potentials
Compounds with pyrrolopyrimidine skeletons have been extensively studied for their biological activities. The structural features present in such compounds, including the pyrimidine ring and potential for various substitutions, make them candidates for developing inhibitors against specific biological targets. For example, inhibitors of NF-kappaB and AP-1 gene expression based on pyrimidine analogs demonstrate the therapeutic potential of these compounds in modulating key biological pathways involved in inflammation and cancer (Palanki et al., 2000).
Eigenschaften
IUPAC Name |
5-methyl-2,4-dioxo-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O4/c1-27-11-15(18(29)25-12-7-9-14(10-8-12)32-21(22,23)24)16-17(27)19(30)28(20(31)26-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,25,29)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQOYWIRRRXUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorobenzyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2553164.png)



![3-[2-(2-Methoxyphenyl)-5-methylpiperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2553171.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2553175.png)
![6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2553176.png)

![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2553178.png)


![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2553184.png)